molecular formula C21H22N2O5 B4994071 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE

3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE

Cat. No.: B4994071
M. Wt: 382.4 g/mol
InChI Key: ZNEZTAFSRUJVJQ-UHFFFAOYSA-N
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Description

3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE is a complex organic compound that features a pyrrolidine-2,5-dione core with a 4-propoxyphenyl and a 2H-1,3-benzodioxol-5-ylmethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents such as dimethylformamide and catalysts like hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzocaine: A local anesthetic with a similar aromatic structure.

    Procaine: Another local anesthetic with structural similarities.

    Tetracaine: A potent local anesthetic with a related chemical framework.

Uniqueness

3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethylamino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-2-9-26-16-6-4-15(5-7-16)23-20(24)11-17(21(23)25)22-12-14-3-8-18-19(10-14)28-13-27-18/h3-8,10,17,22H,2,9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEZTAFSRUJVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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